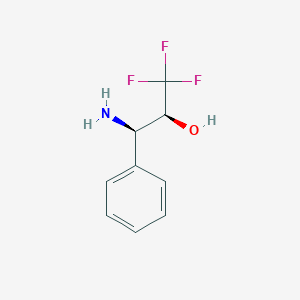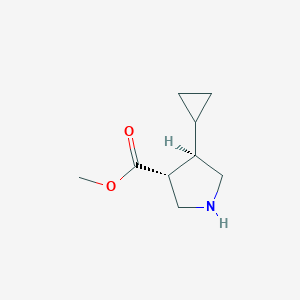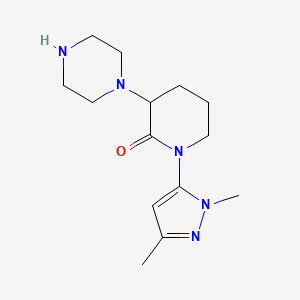![molecular formula C8H15Cl2N B12314699 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-azabicyclo[321]octane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds It is a bicyclic structure containing a nitrogen atom, making it a heterocyclic compound
Preparation Methods
The synthesis of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride can be achieved through several synthetic routes. One common method involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the required stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The bicyclic structure can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds such as:
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has an oxygen atom in place of a carbon atom in the bicyclic structure.
2-Azabicyclo[3.2.1]octane: This compound lacks the chloromethyl group but shares the azabicyclo structure.
The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and potential for further functionalization.
Properties
Molecular Formula |
C8H15Cl2N |
|---|---|
Molecular Weight |
196.11 g/mol |
IUPAC Name |
5-(chloromethyl)-1-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H14ClN.ClH/c9-6-8-2-1-4-10(7-8)5-3-8;/h1-7H2;1H |
InChI Key |
WSKITLIVRATZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C1)C2)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)
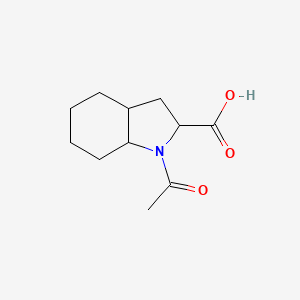
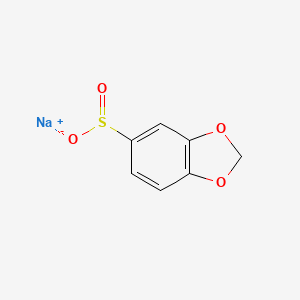
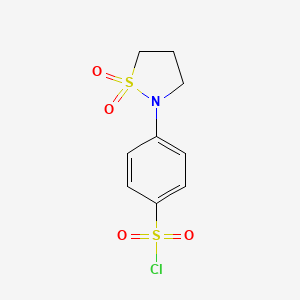
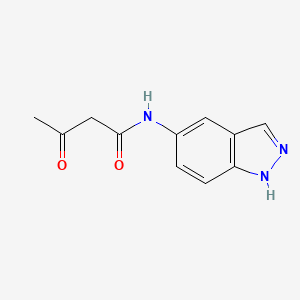
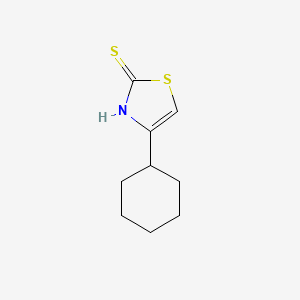
![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)
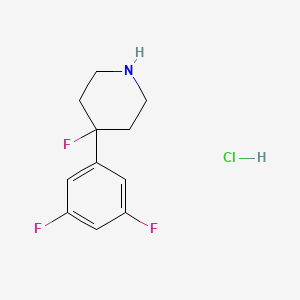
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)
